2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Overview
Description
2,4-Bis(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H11F6N It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine typically involves the introduction of trifluoromethyl groups onto a cyclohexane ring followed by the introduction of an amine group. One common method involves the reaction of cyclohexane with trifluoromethylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions with other reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
2,4-Bis(trifluoromethyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Bis(trifluoromethyl)cyclohexan-1-amine include other trifluoromethyl-substituted cyclohexane derivatives and amine-containing compounds. Examples include:
- 2,4-Bis(trifluoromethyl)cyclohexan-1-ol
- 2,4-Bis(trifluoromethyl)cyclohexan-1-thiol
- 2,4-Bis(trifluoromethyl)cyclohexan-1-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h4-6H,1-3,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQIXDTPJTTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711619 | |
Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65934-73-8 | |
Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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